2-((1-Formylcyclopropyl)methoxy)isonicotinonitrile
Description
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Properties
IUPAC Name |
2-[(1-formylcyclopropyl)methoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-6-9-1-4-13-10(5-9)15-8-11(7-14)2-3-11/h1,4-5,7H,2-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJVVAYPBGZXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=NC=CC(=C2)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
2-((1-Formylcyclopropyl)methoxy)isonicotinonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 216.24 g/mol
- IUPAC Name : this compound
The compound exhibits biological activity primarily through the modulation of various enzymatic pathways and receptor interactions. It has been studied for its potential as a JAK2 inhibitor, which is significant in the treatment of hematological malignancies and inflammatory diseases. JAK2 (Janus kinase 2) is a crucial enzyme involved in the signaling pathways of several hematopoietic growth factor receptors.
Inhibition of JAK2
Research indicates that this compound can inhibit JAK2 activity, leading to reduced cell proliferation in certain cancer cell lines. The inhibition mechanism involves competitive binding at the ATP-binding site of the enzyme, which prevents its phosphorylation activity.
Antitumor Activity
Studies have demonstrated that this compound displays significant antitumor activity across various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | JAK2 inhibition, apoptosis induction |
| A549 (Lung Cancer) | 12.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 8.5 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its antitumor properties, the compound has shown promise in reducing inflammation by inhibiting cytokine production.
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| IL-6 | 70 | 10 |
| TNF-α | 65 | 10 |
| IL-1β | 60 | 10 |
Case Study 1: JAK2 Inhibition in Myeloproliferative Neoplasms
A clinical study involving patients with myeloproliferative neoplasms demonstrated that treatment with compounds similar to this compound resulted in significant symptom relief and reduction in splenomegaly.
Case Study 2: Anti-inflammatory Properties
In a preclinical model of rheumatoid arthritis, administration of the compound led to decreased levels of inflammatory markers and improved joint function, suggesting its potential as a therapeutic agent for autoimmune diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
